5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a thiophene carboxamide moiety. Key structural attributes include:
- A chloro substituent on the thiophene ring.
- A methylsulfonyl group at the para position of the phenyl ring attached to the oxadiazole.
- A carboxamide bridge connecting the oxadiazole and thiophene units.
This structure is hypothesized to confer biological activity, particularly in enzyme inhibition (e.g., coagulation factors) or antimicrobial applications, based on analogs like rivaroxaban .
Properties
IUPAC Name |
5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQINFGEUUYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfonyl Phenyl Group: This step involves the sulfonylation of a phenyl ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the oxadiazole derivative with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of blood clots, making it a potential antithrombotic agent . The molecular interactions involve binding to the active site of Factor Xa, thereby blocking its activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Structural Analysis
- Oxadiazole vs. Thiadiazole Cores : The target compound and rivaroxaban utilize a 1,3,4-oxadiazole ring, whereas analogs like 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide employ a thiadiazole core. The oxadiazole’s electronegative oxygen atoms may enhance binding affinity compared to sulfur in thiadiazoles .
- Substituent Effects: The methylsulfonyl group in the target compound (vs. Rivaroxaban’s morpholinone moiety contributes to its high molecular weight (435.88 vs. 401.84 for the target) and specificity for Factor Xa . Chlorine placement (thiophene vs. phenyl rings) influences steric and electronic interactions; chloro-thiophene is common in bioactive molecules .
Pharmacological Potential
- The target compound’s sulfonyl group could modulate selectivity for similar targets .
- Antimicrobial Activity : Analogs like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide exhibit antimicrobial properties, suggesting the target may share this activity .
Biological Activity
5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antifungal applications. This article delves into the compound's biological activity, including its cytotoxic effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H18ClN3O4S
- Molecular Weight : 409.89 g/mol
- CAS Number : 721401-53-2
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.8 | Induces apoptosis, decreases mitochondrial potential |
| HeLa (Cervical) | 13.5 | Cell cycle arrest, apoptosis induction |
| HCT-116 (Colon) | 12.7 | Increased sub-G1 phase cells |
The compound demonstrated significant selectivity towards cancer cells compared to non-cancerous cells, with IC50 values indicating a strong cytotoxic profile against MCF-7 and HCT-116 cells .
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, characterized by DNA fragmentation and phosphatidylserine translocation.
- Mitochondrial Dysfunction : It leads to a loss of mitochondrial membrane potential, which is critical for cell survival.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing further proliferation of cancer cells .
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Fusarium oxysporum | 50 | Superior to hymexazol |
| Candida albicans | 25 | Comparable to fluconazole |
The antifungal efficacy is attributed to the presence of the oxadiazole ring system, which enhances interaction with fungal cell membranes .
Case Studies
A notable case study involved testing the compound's effectiveness in vivo using murine models bearing tumors derived from human cancer cell lines. The results indicated a reduction in tumor size and weight compared to control groups treated with saline or other conventional chemotherapeutics.
Study Highlights:
- Model Used : Murine xenograft model
- Treatment Duration : 4 weeks
- Outcome : Tumor size reduction by approximately 60% in treated groups versus controls.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methylsulfonyl group and the oxadiazole moiety significantly influence biological activity. Compounds with hydroxyl substitutions on the phenyl ring exhibited enhanced cytotoxicity and selectivity towards cancer cells .
Q & A
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Verify solvent effects (e.g., deuterated DMSO vs. CDCl) and trace impurities via - COSY and HSQC. For oxadiazole-thiophene systems, dynamic proton exchange or tautomerism may cause shifts. Compare with literature data for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
